1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes a pyrazoloquinoline core with fluorophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylhydrazine and a suitable quinoline derivative, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinone derivatives, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and technologies, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features and the presence of fluorophenyl and phenyl groups. Similar compounds include other pyrazoloquinoline derivatives, such as 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline and 1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFWZBHJKTZGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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